molecular formula C12H15FO2 B15275695 2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid

2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid

Cat. No.: B15275695
M. Wt: 210.24 g/mol
InChI Key: LRWPKVBKHZDTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid is an organic compound that features a fluorinated aromatic ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated phenylboronic acids as intermediates . The reaction conditions often require the use of catalysts such as palladium-phosphine complexes and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological activities . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both fluorine and butanoic acid moieties. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-6-8(3)4-5-10(9)13/h4-7,11H,1-3H3,(H,14,15)

InChI Key

LRWPKVBKHZDTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.